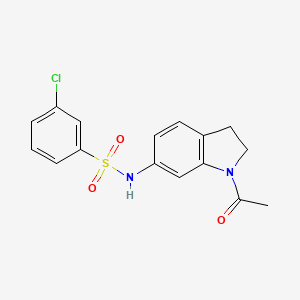
N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide
Vue d'ensemble
Description
N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide, also known as SN-6, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole sulfonamides, which have been shown to have a wide range of biological activities.
Mécanisme D'action
N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide inhibits CaMKII activity by binding to its catalytic domain and preventing its autophosphorylation, which is necessary for its activation. The inhibition of CaMKII activity by N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has been shown to have various effects on cellular processes such as synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
The inhibition of CaMKII activity by N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has been shown to have various biochemical and physiological effects. N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has been shown to have neuroprotective effects against various insults such as oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It is also relatively stable and easy to handle. However, N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has some limitations as well. It has low solubility in water, which can make its administration to cells or animals challenging. Additionally, N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide. First, more studies are needed to understand the safety and efficacy of N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide in humans. Second, the potential therapeutic applications of N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide in other diseases such as Parkinson's disease and Huntington's disease should be explored. Third, the development of more potent and selective CaMKII inhibitors based on the structure of N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide should be pursued. Fourth, the combination of N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide with other drugs or therapies should be investigated to enhance its therapeutic effects. Finally, the development of more efficient synthesis methods for N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide should be explored to facilitate its use in scientific research.
Applications De Recherche Scientifique
N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a protein kinase called CaMKII, which is involved in various cellular processes such as synaptic plasticity, learning, and memory. CaMKII has also been implicated in the pathogenesis of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Therefore, the inhibition of CaMKII activity by N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has been proposed as a potential therapeutic strategy for these diseases.
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-11(20)19-8-7-12-5-6-14(10-16(12)19)18-23(21,22)15-4-2-3-13(17)9-15/h2-6,9-10,18H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRITPSZMMAZBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



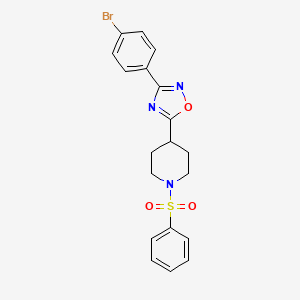

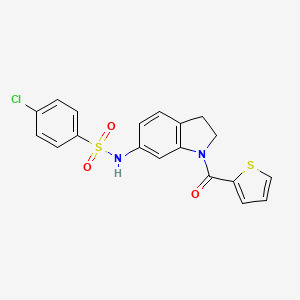
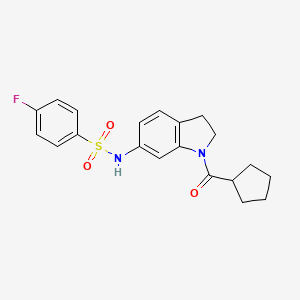
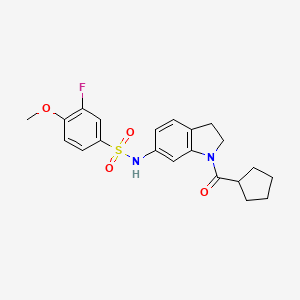
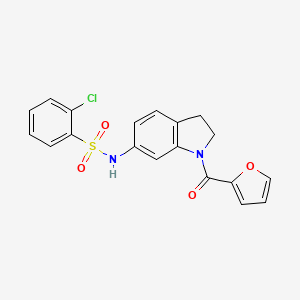

![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3397246.png)

![N-(2,5-difluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3397262.png)
![N-benzyl-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3397280.png)

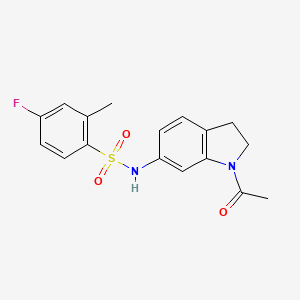
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3397314.png)